N-ethyl-N-(methoxymethyl)ethanamine
Description
N-Ethyl-N-(methoxymethyl)ethanamine is a tertiary amine characterized by an ethyl group and a methoxymethyl group attached to a central nitrogen atom. Its molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol.
Properties
IUPAC Name |
N-ethyl-N-(methoxymethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-7(5-2)6-8-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRBGPKKFIYPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5888-29-9 | |
| Record name | N-(METHOXYMETHYL)-DIETHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(methoxymethyl)ethanamine typically involves the alkylation of N-ethylamine with methoxymethyl chloride. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(methoxymethyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-ethylamine and methanol.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-(methoxymethyl)ethanamine finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-ethyl-N-(methoxymethyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-ethyl-N-(methoxymethyl)ethanamine with related tertiary amines, focusing on structural variations, synthesis, and applications.
Structural and Electronic Differences
N-Ethyl-N-(4-methoxybenzyl)ethanamine (C₁₂H₁₉NO) Structure: Features a 4-methoxybenzyl group instead of methoxymethyl. Impact: The aromatic ring enhances lipophilicity and enables π-π interactions, making it suitable for Suzuki-Miyaura cross-coupling reactions . Synthesis Yield: 63% via reductive amination and column chromatography .
N,N-Dimethyl-2-methoxyethylamine (C₅H₁₃NO) Structure: Contains a methoxyethyl chain (–CH₂–CH₂–O–CH₃) and dimethyl groups. Impact: Reduced steric hindrance compared to ethyl/methoxymethyl substitution, improving solubility in polar solvents .
N-Ethyl-N-(furan-2-ylmethyl)ethanamine (C₉H₁₈NO₅P) Structure: Substituted with a furan ring, introducing heteroaromaticity. Impact: The furan group enhances coordination capacity, making it useful in phosphate salt formation (e.g., [FurEt₂NH][H₂PO₄]) .
Physical Properties
- Boiling Points/Solubility :
- Methoxymethyl-substituted amines (e.g., N,N-Dimethyl-2-methoxyethylamine) exhibit lower boiling points (~150–170°C) due to reduced molecular weight compared to benzyl-substituted analogs .
- Aryl-substituted derivatives (e.g., N-Ethyl-N-(4-methoxybenzyl)ethanamine) display higher logP values, favoring organic-phase reactivity .
Key Research Findings
- Electronic Effects : Methoxy groups (–OCH₃) enhance nucleophilicity at nitrogen, improving catalytic activity in hydrosilylation but reducing basicity compared to alkylamines .
- Steric Effects : Bulkier substituents (e.g., benzyl vs. methoxymethyl) lower reaction yields due to hindered substrate access in catalytic cycles .
- Biological Activity : Aryl- and heteroaryl-substituted analogs (e.g., indole derivatives) exhibit anti-inflammatory or antipyretic properties, as seen in Haloxylon salicornicum studies .
Biological Activity
N-ethyl-N-(methoxymethyl)ethanamine, a compound with the molecular formula CHNO, is an organic amine that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure
This compound is characterized by an ethyl group and a methoxymethyl substituent on the nitrogen atom. This structure allows for various interactions with biological molecules, making it a candidate for biochemical probing.
The biological activity of this compound primarily involves its role as a ligand that interacts with enzymes and receptors. The compound can modulate the activity of these targets, influencing pathways such as:
- Signal Transduction : Altering cellular communication processes.
- Metabolic Regulation : Affecting metabolic pathways and enzyme activities.
- Gene Expression Modulation : Influencing transcription factors and gene regulation.
These interactions suggest a multifaceted role in biological systems, which warrants further exploration.
Potential Applications
This compound has been investigated for several applications in scientific research:
- Biochemical Probing : Due to its ability to interact with various biological molecules, it serves as a potential tool in biochemical assays.
- Pharmacological Research : Studies are ongoing to evaluate its pharmacological properties and therapeutic potential, particularly in areas such as cancer research and infectious diseases.
Case Studies
Biological Activity Data Table
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Current methodologies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
